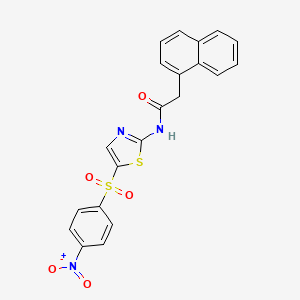
2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide” is a complex organic compound. It contains a naphthalene ring, a nitrophenyl group, a sulfonyl group, a thiazole ring, and an acetamide group. Each of these components contributes to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of aromatic rings (naphthalene and phenyl), a thiazole ring, a sulfonyl group, and an acetamide group would all contribute to its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the arrangement and nature of its functional groups.Aplicaciones Científicas De Investigación
Density Functional Theory Study in Drug Design
A study focused on the local molecular properties of acetamide derivatives, including compounds similar to "2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide", using density functional theory (DFT) to explore their potential as anti-HIV drugs. This research highlighted the importance of nitrophenyl substitutions for enhancing the potency of these compounds against HIV (Oftadeh, Mahani, & Hamadanian, 2013).
Anti-Parkinson’s Activity
Another study synthesized novel acetamide derivatives to investigate their anti-Parkinson's activity. The research demonstrated that certain derivatives exhibit significant free radical scavenging activity and protective effects against Parkinson's disease in vivo, suggesting the potential of these compounds in developing new treatments (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anti-HIV Activity of Naphthalene Derivatives
A comprehensive study synthesized new naphthalene derivatives, analyzing their anti-HIV activity. The research found that specific derivatives exhibit potent inhibitory effects against HIV-1 and HIV-2, suggesting a promising direction for developing new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Antihyperglycemic Activity
A study on 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones revealed their potential antihyperglycemic activity. This research indicates that naphthalene-based sulfonyl derivatives could serve as effective treatments for non-insulin-dependent diabetes mellitus (NIDDM), showcasing the therapeutic versatility of naphthalene derivatives (Zask, Jirkovsky, Nowicki, & McCaleb, 1990).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. However, compounds containing nitro groups can often be explosive or toxic, so appropriate safety precautions should be taken when handling it.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it shows biological activity, to materials science if it has unique physical properties.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)23-21-22-13-20(30-21)31(28,29)17-10-8-16(9-11-17)24(26)27/h1-11,13H,12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXOWZDQSJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

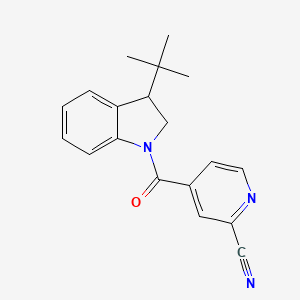
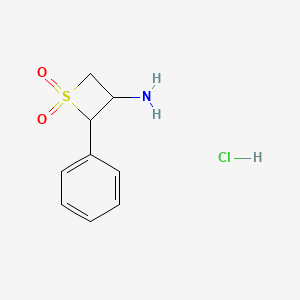
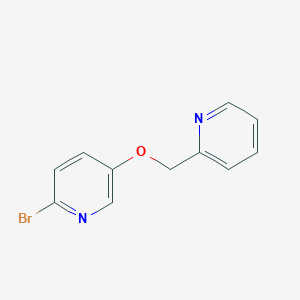
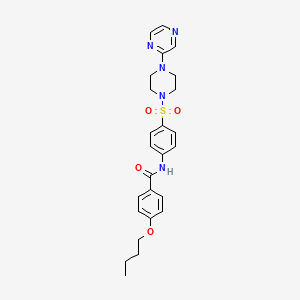
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)
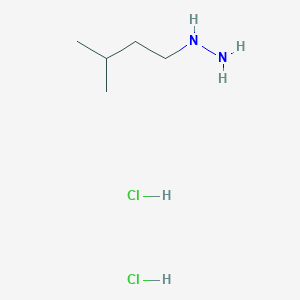

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
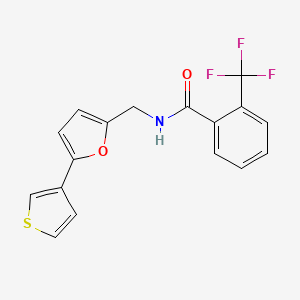
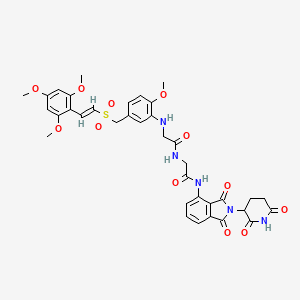
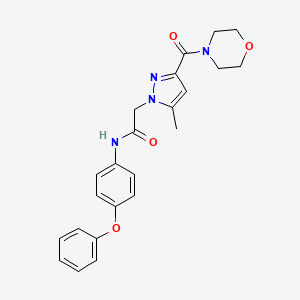
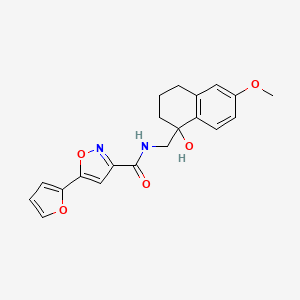
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)